![molecular formula C20H14FN3O B2469175 2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 670248-02-9](/img/structure/B2469175.png)

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

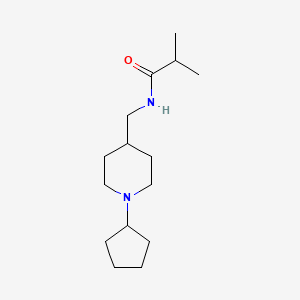

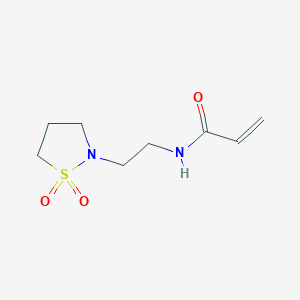

“2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound with the molecular formula C20H14FN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through a solvent- and catalyst-free method by condensing 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves a multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring, which is further connected to a benzamide group through a fluorine atom .Physical And Chemical Properties Analysis

The average mass of “2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is 331.343 Da, and its monoisotopic mass is 331.112091 Da . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen

- Imidazo[1,2-a]pyridines, including our compound, exhibit antiviral activity . Researchers have explored their potential in inhibiting viral replication and treating viral infections.

- Some imidazo[1,2-a]pyridines possess antiulcer properties . Investigations have focused on their role in managing gastrointestinal disorders.

- These compounds have demonstrated antibacterial effects . Scientists have studied their potential as novel antibiotics to combat bacterial infections.

- Imidazo[1,2-a]pyridines, including our compound, are being investigated as potential anticancer agents . They may inhibit tumor growth or target specific cancer pathways.

- Researchers have explored the antifungal properties of imidazo[1,2-a]pyridines . These compounds could be valuable in treating fungal infections.

- Imidazo[1,2-a]pyridines have been described as GABA A receptor modulators . Their impact on neurological function and potential therapeutic applications are areas of interest.

Antiviral Properties

Antiulcer Effects

Antibacterial Activity

Anticancer Potential

Antifungal Applications

Neurological Modulation

Zukünftige Richtungen

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which can yield target products in one synthetic stage, is an urgent task . Additionally, these compounds have shown anticancer activity and could be useful in developing more effective compounds for treating breast cancer .

Wirkmechanismus

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators .

Mode of Action

Based on the known actions of similar compounds, it may interact with its targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

As a calcium channel blocker, it could affect signal transduction pathways. As a GABA A receptor modulator, it could affect neurotransmission .

Result of Action

Based on the known actions of similar compounds, it could lead to changes in cell cycle progression, signal transduction, or neurotransmission .

Eigenschaften

IUPAC Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O/c21-16-11-5-4-10-15(16)20(25)23-19-18(14-8-2-1-3-9-14)22-17-12-6-7-13-24(17)19/h1-13H,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDBYTPEZKNLNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-fluoro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)

![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)

![(E)-4-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2469109.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-1-methyl-8-phenyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B2469110.png)